Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(oxan-2-yloxy)bicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-2-16-14(15)13-10-7-9(8-11(10)13)18-12-5-3-4-6-17-12/h9-13H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRURDORVZPSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CC(C2)OC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate can be synthesized through multiple synthetic routes. One common method involves the esterification of 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial-scale production may involve similar esterification methods but optimized for higher efficiency and yield. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance the scalability and economic viability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce functionalities such as hydroxyl or carbonyl groups.
Reduction: : Reduction reactions can be employed to selectively reduce certain functional groups while preserving the overall structure.
Substitution: : The compound can participate in nucleophilic substitution reactions, where the tetrahydropyran ring can be opened or modified.
Common Reagents and Conditions
Oxidizing Agents: : PCC (Pyridinium chlorochromate), KMnO₄ (Potassium permanganate)
Reducing Agents: : LiAlH₄ (Lithium aluminium hydride), NaBH₄ (Sodium borohydride)
Substituents: : Various nucleophiles such as amines, alcohols, and thiols can be used under acidic or basic conditions.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation with PCC yields aldehydes or ketones, while reduction with LiAlH₄ produces alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds similar to ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate exhibit antimicrobial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .
1.2 Anti-inflammatory Properties
Studies have demonstrated that certain bicyclic esters can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs. This compound could be explored for its potential to modulate inflammatory responses in preclinical models .
3.1 Pesticide Development
The structural properties of this compound make it a candidate for pesticide development. Its ability to interact with biological systems suggests potential efficacy in targeting pests while minimizing environmental impact .
Case Studies
Case Study 1: Antimicrobial Testing
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of bicyclic compounds and tested their antimicrobial activity against common pathogens like Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications enhanced antimicrobial efficacy, paving the way for further exploration of this compound in drug development.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory properties of related bicyclic compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. The findings suggest that this compound could be further investigated for therapeutic applications in inflammatory diseases.
Mechanism of Action
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate exerts its effects through interactions with molecular targets such as enzymes or receptors. The mechanism of action involves binding to these targets and modulating their activity, which can result in various biological effects. The specific pathways involved are determined by the compound's structural features and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, synthetic, and physicochemical properties of Ethyl 3-((tetrahydro-2H-pyran-2-yl)oxy)bicyclo[3.1.0]hexane-6-carboxylate with structurally related compounds:
Notes:
- Polarity : The THP-substituted compound likely exhibits higher polarity than benzyloxy derivatives due to the oxygen-rich THP group, improving aqueous solubility .
- Stereochemical Complexity : Compounds like Ethyl (1R,5S,6R)-2-oxobicyclo[3.1.0]hexane-6-carboxylate highlight the importance of stereocenters in pharmacological applications, a factor that may apply to the THP derivative .
- Synthetic Accessibility : Benzyloxy and oxa-bridged analogs are synthesized via esterification or cycloaddition, whereas THP-substituted variants may require orthogonal protection strategies (e.g., THP as a transient protecting group) .
Biological Activity
Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate, with CAS number 22423-93-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including data from various studies, case studies, and research findings.
The molecular formula of the compound is with a molecular weight of 254.32 g/mol. The structure features a bicyclic framework that is significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 22423-93-4 |
| Molecular Formula | C14H22O4 |
| Molecular Weight | 254.32 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antitumor and antiproliferative properties. Studies have shown that compounds with similar bicyclic structures exhibit significant effects on various cancer cell lines.
Antitumor Activity
A study published in PMC evaluated a series of heterocyclic compounds, including those with bicyclo[3.1.0]hexane frameworks, for their antiproliferative effects against several cancer cell lines such as HeLa (cervical carcinoma), K562 (human erythroleukemia), and CT26 (mouse colon carcinoma). The findings indicated that these compounds could induce apoptosis and inhibit cell growth effectively.
Key Findings:
- The most effective compounds showed IC50 values ranging from 4.2 to 24.1 μM across different cell lines.
- Treatment resulted in significant morphological changes in cells, such as the disappearance of actin filaments and reduced cell motility.
- Confocal microscopy demonstrated that up to 90% of HeLa cells exhibited diffuse granular actin distribution post-treatment, indicating cytoskeletal disruption.
The mechanisms underlying the biological activity of this compound likely involve interactions with critical cellular pathways:
- p53 Signaling: Compounds containing azabicyclo[3.1.0]hexane fragments may influence tumor protein p53, which is frequently mutated in human cancers.
- Cell Cycle Regulation: The compound appears to affect the distribution of cells across various phases of the cell cycle, particularly causing accumulation in the SubG1 phase indicative of apoptosis.
Case Studies
In vivo studies have also been conducted to assess the efficacy of related compounds on tumor growth dynamics in animal models:
- CT26 Tumor Growth Study: In Balb/C mice, treatment with selected bicyclic compounds significantly inhibited tumor growth compared to controls.
- Cell Line Studies: Further investigations into the effects on cell lines revealed that certain derivatives not only induced apoptosis but also reduced metastatic potential by affecting cellular motility.
Q & A
Basic: What are the key synthetic routes for Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate?
Answer:
The compound can be synthesized via cyclopropanation reactions, leveraging strategies similar to structurally related bicyclic esters. For example:
- Cyclopropanation of dihydropyrrole derivatives with ethyl diazoacetate, catalyzed by dirhodium(II) complexes, is a common method for bicyclo[3.1.0]hexane frameworks .
- Fluorination or functionalization of preformed bicyclic intermediates (e.g., using tetrahydro-2H-pyran-2-yloxy groups as protecting or directing groups) may follow cyclopropanation .
- Continuous flow reactors (lab-scale) can enhance reaction efficiency by improving mixing and heat transfer, though industrial-scale methods are excluded per guidelines .
Basic: How is the structure of this compound characterized?
Answer:
Structural elucidation relies on:
- NMR Spectroscopy : and NMR identify substituent positions (e.g., tetrahydro-2H-pyran-2-yloxy group) and bicyclic framework .
- X-ray Crystallography : Resolves stereochemistry and confirms fused bicyclic systems, as seen in related ethyl bicyclo[3.1.0]hexane derivatives .
- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., CHO) and fragmentation patterns .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Key parameters include:
- Catalyst Selection : Dirhodium(II) complexes (e.g., Rh(OAc)) enhance cyclopropanation efficiency compared to copper catalysts .
- Temperature Control : Lower temperatures (−20°C to 0°C) minimize side reactions during diazo decomposition .
- Solvent Choice : Non-polar solvents (e.g., dichloromethane) stabilize reactive intermediates, while polar aprotic solvents (e.g., THF) improve solubility of bicyclic products .
Advanced: How does the tetrahydro-2H-pyran-2-yloxy substituent influence reactivity compared to other bicyclic esters?
Answer:
The substituent’s steric and electronic effects are critical:
| Substituent | Reactivity Impact | Biological Interaction Potential |
|---|---|---|
| Tetrahydro-2H-pyran-2-yloxy | Enhances solubility via ether oxygen lone pairs; steric hindrance may slow nucleophilic attack at the ester group . | Potential hydrogen bonding with enzymes or receptors . |
| Benzyloxy (comparison) | Higher lipophilicity but reduced solubility in aqueous media . | Stronger π-π stacking with aromatic biomolecules . |
| Fluorine (comparison) | Electron-withdrawing effects increase electrophilicity of adjacent groups . | Alters binding affinity to hydrophobic pockets . |
Advanced: What computational approaches predict the compound’s interactions with biological targets?
Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes or receptors, leveraging the compound’s hydrogen-bonding capacity from the ether and ester groups .
- DFT Calculations : Assess electronic properties (e.g., frontier molecular orbitals) to predict reactivity in nucleophilic or electrophilic environments .
- MD Simulations : Evaluate stability of ligand-protein complexes in physiological conditions, focusing on substituent-induced conformational changes .
Basic: What are the solubility and stability profiles of this compound under varying conditions?
Answer:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) due to the tetrahydro-2H-pyran-2-yloxy group; limited solubility in water .
- Stability :
- pH Sensitivity : Hydrolyzes under strong acidic/basic conditions (pH < 2 or > 10) via ester cleavage .
- Storage : Stable at −20°C in inert atmospheres; avoid prolonged exposure to light to prevent oxidation .
Advanced: How to design biological activity studies for this compound?
Answer:
- Enzyme Inhibition Assays : Use fluorescence-based assays to screen for activity against serine hydrolases or cytochrome P450 enzymes, leveraging the ester group’s electrophilicity .
- Cellular Uptake Studies : Radiolabel the compound (e.g., -labeled ethyl group) to quantify permeability across cell membranes .
- SAR Analysis : Compare with analogs (e.g., benzyloxy or fluorine-substituted derivatives) to isolate the tetrahydro-2H-pyran-2-yloxy group’s contribution to bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
